5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-8-7-14-9(11(2,3)4)5-6-12-10(14)13-8/h7,9H,5-6H2,1-4H3,(H,12,13) |
InChI Key |
ZRKTUPZUEOAVGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(CCNC2=N1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis of 5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step reactions. Common methods include the use of tert-butyl groups for alkylation and various solvents to facilitate the reaction conditions. Specific reaction conditions, such as temperature and pressure, significantly influence the yield and purity of the compound.
Synthetic Approaches for Imidazo[1,2-a]pyrimidines
Various chemosynthetic methodologies exist for creating imidazo[1,2-a]pyrimidine, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon-hydrogen and carbon-carbon bond formations, aza-Michael-Mannich reactions, and chiral compound synthesis. Understanding the mechanisms of selected reactions helps in observing the formation of this heterocyclic moiety.
General Procedure for the Synthesis of Imidazo[1,5-a]pyridines
A general procedure for synthesizing imidazo[1,5-a]pyridines involves dissolving a starting compound (such as 1a ) in dichloroethane (DCE). Bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) and para-toluenesulfonic acid (p-TsOH·H2O) are added to the solution. Acetonitrile (2a ) is then added, and the reaction mixture is stirred at 150 °C overnight. After completion, the mixture is cooled, quenched with saturated sodium bicarbonate (NaHCO3), and extracted with ethyl acetate (EtOAc). The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the desired product.
Metal-Free Synthesis of Imidazo[1,2-a]pyridines
Effective protocols exist for the metal-free direct synthesis of imidazo[1,2-a]pyridines. One method involves the catalyst-free condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with various ethyl 2,4-dioxo-4-arylbutanoates in the presence of piperidine as a base. The proposed mechanism includes initial Knoevenagel condensation and subsequent intramolecular nucleophilic attack of the nitrogen on the carbonyl group, followed by water elimination.
Lewis Acid Catalyzed Conjugate Addition
A highly enantioselective protocol has been developed for the conjugate addition of 2-arylimidazo[1,2-a]pyridines and other imidazo derivatives to α,β-unsaturated 2-acylimidazoles. The reaction of 1a with 2-phenylimidazo[1,2-a]pyridine 2a uses a catalyst (Λ-RhS) and dichloromethane as a solvent under an air atmosphere. The product (R )-3aa is obtained with high yield and enantiomeric ratio. Ethanol can also be used as a green solvent for this reaction.
Synthesis of 2-Acylimidazoles
A general route for synthesizing 2-acylimidazoles involves reacting N-phenylimidazole with n-butyllithium in tetrahydrofuran (THF) at low temperatures. Then, t-butyl chloroacetate is added. The reaction mixture is then diluted with ethyl acetate and washed with sodium bicarbonate solution and brine. The organic layers are combined and dried with sodium sulfate (Na).
Data Table: Compound Information
| Property | Value |
|---|---|
| Product Name | 5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
| Molecular Formula | C11H19N3 |
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 5-tert-butyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
| Standard InChI | InChI=1S/C11H19N3/c1-8-7-14-9(11(2,3)4)5-6-12-10(14)13-8/h7,9H,5-6H2,1-4H3,(H,12,13) |
| Standard InChIKey | ZRKTUPZUEOAVGF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(CCNC2=N1)C(C)(C)C |
| PubChem Compound | 136710430 |
Chemical Reactions Analysis
5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine with similar compounds, highlighting substituent positions, molecular formulas, and molecular weights:
*Molecular weight inferred from structurally similar analogs.
Key Observations:
- Substituent Position: The tert-butyl group at position 5 (target compound) vs.
- Functional Groups : The methyl group at position 2 (target compound) contrasts with the phenyl group in the 2-phenyl derivative (), which may influence solubility and lipophilicity.
- Molecular Weight : Variations in substituents (e.g., tert-butyl vs. phenyl) lead to differences in molecular weight, impacting pharmacokinetic properties like absorption and distribution.
Biological Activity
5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS Number: 1702752-86-0) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer and anti-inflammatory effects, along with relevant case studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₉N₃
- Molecular Weight : 193.29 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. Although specific data on 5-tert-butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is limited, related compounds have shown significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies :
- A study involving similar imidazo derivatives demonstrated IC₅₀ values ranging from 0.08 µM to 42.30 µM against different cancer cell lines including MCF7 and A549 .
- The compound's structural analogs have been shown to inhibit cell proliferation effectively in vitro, suggesting a promising avenue for further exploration of 5-tert-butyl-2-methyl derivatives .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Analog A | MCF7 | 3.79 |
| Analog B | A549 | 0.08 |
| Analog C | HepG2 | 0.71 |
Anti-inflammatory Activity
Imidazo[1,2-a]pyrimidine compounds have also been investigated for their anti-inflammatory properties.
- COX-2 Inhibition :
Study on Structural Variants
A comparative analysis of various imidazo[1,2-a]pyrimidine derivatives revealed that modifications in the molecular structure significantly impact biological activity. For instance:
- Derivatives with methylsulfonyl groups showed enhanced COX-2 inhibition compared to their counterparts without such modifications .
In Vivo Studies
In vivo studies assessing anti-nociceptive effects in animal models demonstrated that some imidazo derivatives could effectively reduce pain responses, further corroborating their therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for 5-tert-Butyl-2-methyl-imidazo[1,2-a]pyrimidine?
- Methodological Answer : A common approach involves cyclocondensation reactions. For example, hydrazides or aminocarbonyl compounds can react with isothiocyanato precursors to form imidazo-pyrimidine scaffolds, as demonstrated in the synthesis of related tetrahydrobenzothieno-imidazopyrimidines (yields up to 85%) . Alternatively, bromoacetophenone derivatives can be used to introduce alkyl or aryl substituents via nucleophilic substitution, as seen in pyrido[2,3-d]pyrimidine syntheses . Key steps include purification via column chromatography and crystallization from ethanol or methanol.
Q. How should researchers characterize the structural and chemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR (¹H, ¹³C) to confirm substituent positions and ring saturation.
- Mass spectrometry (MS) for molecular weight validation.
- IR spectroscopy to identify functional groups (e.g., tert-butyl C-H stretches near 2960 cm⁻¹).
- Elemental analysis to verify purity (>95% recommended for pharmacological studies) .
- HPLC with UV detection (e.g., ammonium acetate buffer at pH 6.5) for quantifying residual solvents or byproducts .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmospheres (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Use amber vials to minimize photodegradation. Stability studies should monitor decomposition via periodic HPLC analysis, particularly if the compound contains labile substituents like tert-butyl groups .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways for this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. For example, ICReDD’s approach combines reaction path searches with machine learning to predict optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation . Computational tools like Gaussian or ORCA can simulate substituent effects on reaction kinetics, such as steric hindrance from the tert-butyl group.
Q. What mechanistic insights are critical for scaling up production in flow reactors?
- Methodological Answer : Focus on mass transfer limitations and residence time distribution in continuous-flow systems. For imidazo-pyrimidines, ensure efficient mixing of reagents to avoid side reactions (e.g., dimerization). Use microreactors with controlled temperature zones to manage exothermic steps. Process analytical technology (PAT), such as in-line FTIR, can monitor reaction progress in real time .
Q. How can researchers evaluate the compound’s bioactivity and mechanism of action?
- Methodological Answer : Conduct in vitro assays targeting specific pathways:
- Anti-inflammatory activity : Measure COX-2 inhibition using ELISA kits (IC₅₀ values compared to reference drugs) .
- Antiplatelet effects : Use platelet aggregation assays with ADP or collagen as agonists .
- Enzyme interactions : Study binding to folate-dependent enzymes (e.g., aminomethyltransferase) via fluorescence quenching or ITC, given structural similarities to 5,10-methylene-THF .
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
- Methodological Answer : Cross-validate data using 2D NMR techniques (e.g., HSQC, HMBC) to assign overlapping signals in crowded spectra. For example, NOESY can distinguish between axial and equatorial protons in the saturated pyrimidine ring. If MS data conflicts with expected molecular ions, perform high-resolution MS (HRMS) or isotopic labeling to confirm fragmentation patterns .
Q. How does the tert-butyl group influence the compound’s physicochemical and pharmacological properties?
- Methodological Answer : The tert-butyl group enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing aqueous solubility. Use molecular dynamics simulations to study its steric effects on target binding (e.g., enzyme active sites). Experimentally, compare bioactivity and solubility of analogs with/without tert-butyl to isolate its contribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
